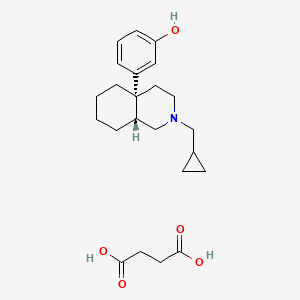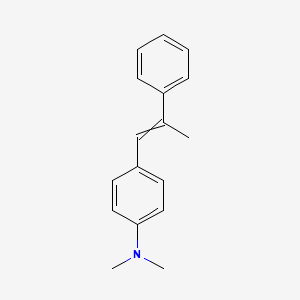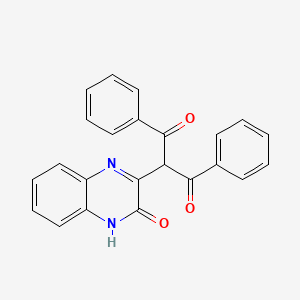
1H-Pyrrole-2-carboxaldehyde, 1-(3H-pyrrolizin-3-yl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1H-Pyrrole-2-carboxaldehyde, 1-(3H-pyrrolizin-3-yl)- is a heterocyclic organic compound that features both pyrrole and pyrrolizine rings
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Pyrrole-2-carboxaldehyde, 1-(3H-pyrrolizin-3-yl)- typically involves the formation of the pyrrole ring followed by the introduction of the pyrrolizine moiety. Common synthetic routes include:
Pyrrole Formation: This can be achieved through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.
Pyrrolizine Introduction: The pyrrolizine ring can be introduced via cyclization reactions involving appropriate precursors.
Industrial Production Methods
化学反应分析
Types of Reactions
1H-Pyrrole-2-carboxaldehyde, 1-(3H-pyrrolizin-3-yl)- can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in electrophilic substitution reactions, particularly at the pyrrole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Electrophiles such as halogens or nitro groups.
Major Products Formed
Oxidation: 1H-Pyrrole-2-carboxylic acid, 1-(3H-pyrrolizin-3-yl)-.
Reduction: 1H-Pyrrole-2-methanol, 1-(3H-pyrrolizin-3-yl)-.
Substitution: Various substituted pyrrole derivatives.
科学研究应用
1H-Pyrrole-2-carboxaldehyde, 1-(3H-pyrrolizin-3-yl)- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biomarker and its interactions with biological systems.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of functional materials and as a precursor in the synthesis of dyes and pigments.
作用机制
The mechanism of action of 1H-Pyrrole-2-carboxaldehyde, 1-(3H-pyrrolizin-3-yl)- involves its interaction with various molecular targets and pathways. The compound can form covalent bonds with nucleophilic sites in proteins and DNA, leading to potential biological effects such as enzyme inhibition or DNA damage. These interactions are mediated by the reactive aldehyde group and the electron-rich pyrrole ring.
相似化合物的比较
Similar Compounds
Pyrrole-2-carboxaldehyde: Lacks the pyrrolizine moiety, making it less complex.
Pyrrolizine derivatives: Compounds with similar pyrrolizine structures but different functional groups.
Uniqueness
1H-Pyrrole-2-carboxaldehyde, 1-(3H-pyrrolizin-3-yl)- is unique due to the combination of the pyrrole and pyrrolizine rings, which imparts distinct chemical and biological properties
属性
CAS 编号 |
60609-41-8 |
|---|---|
分子式 |
C12H10N2O |
分子量 |
198.22 g/mol |
IUPAC 名称 |
1-(3H-pyrrolizin-3-yl)pyrrole-2-carbaldehyde |
InChI |
InChI=1S/C12H10N2O/c15-9-11-4-2-8-14(11)12-6-5-10-3-1-7-13(10)12/h1-9,12H |
InChI 键 |
KVDBSBGVFWLUNR-UHFFFAOYSA-N |
规范 SMILES |
C1=CN2C(C=CC2=C1)N3C=CC=C3C=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[(E)-butylsulfanyliminomethyl]phenol](/img/structure/B14598652.png)
![2-{4-[(E)-(3-Phenyl-1,2,4-thiadiazol-5-yl)diazenyl]anilino}ethan-1-ol](/img/structure/B14598654.png)

![1-{1-[(6-Chloro-1H-indol-3-yl)acetyl]piperidin-4-yl}imidazolidin-2-one](/img/structure/B14598664.png)
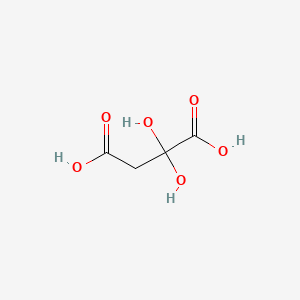

![Methyl 5-[2-(4-methylphenyl)ethenyl]thiophene-2-carboxylate](/img/structure/B14598687.png)
![{[(Cyclohex-1-en-1-yl)methyl]sulfanyl}(methylsulfanyl)acetonitrile](/img/structure/B14598688.png)

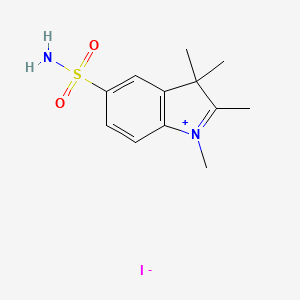
![3-Hydroxy-4-[2-(5-nitro-1,3-thiazol-2-yl)hydrazinylidene]cyclohexa-2,5-dien-1-one](/img/structure/B14598716.png)
